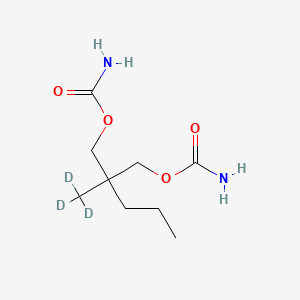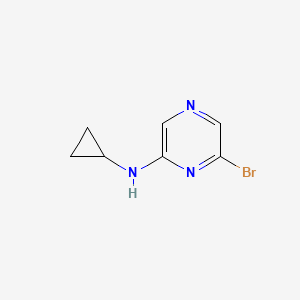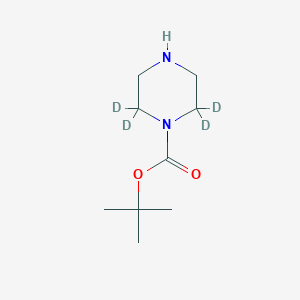
N-Boc-piperazine-2,2,6,6-D4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Boc-piperazine-2,2,6,6-D4 is a deuterium-labeled compound with the molecular formula C9H14D4N2O2 and a molecular weight of 190.28 g/mol. This compound is a derivative of piperazine, where the hydrogen atoms at positions 2, 2, 6, and 6 are replaced with deuterium atoms. The Boc (tert-butoxycarbonyl) group is used to protect the nitrogen atoms in the piperazine ring during chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
One common method is the Buchwald-Hartwig amination, where piperazine is reacted with an aryl halide in the presence of a palladium catalyst . Another method involves the Cu-catalyzed Ullmann-Goldberg reaction . The reaction conditions often include the use of bases such as potassium carbonate and solvents like dimethylformamide.
Industrial Production Methods
Industrial production of N-Boc-piperazine-2,2,6,6-D4 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes strict control of reaction parameters and purification steps such as crystallization and chromatography.
化学反应分析
Types of Reactions
N-Boc-piperazine-2,2,6,6-D4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can remove the Boc protecting group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include N-oxide derivatives, deprotected piperazine, and substituted piperazine derivatives .
科学研究应用
N-Boc-piperazine-2,2,6,6-D4 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.
Biology: Employed in metabolic research to trace biochemical pathways in vivo.
Medicine: Utilized in the development of pharmaceuticals and diagnostic agents.
Industry: Applied in the synthesis of complex organic molecules and as a reference standard in analytical chemistry.
作用机制
The mechanism of action of N-Boc-piperazine-2,2,6,6-D4 involves its interaction with specific molecular targets and pathways. The Boc group protects the nitrogen atoms, allowing selective reactions at other positions in the molecule. The deuterium atoms provide stability and enable the tracing of the compound in metabolic studies.
相似化合物的比较
Similar Compounds
1-Boc-piperazine: Similar in structure but without deuterium atoms.
N-Boc-piperazine-2,2,6,6-D4: The deuterium-labeled version of 1-Boc-piperazine.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which enhance its stability and make it suitable for use in isotopic labeling studies. This compound provides valuable insights into reaction mechanisms and metabolic pathways that are not possible with non-deuterated analogs.
属性
分子式 |
C9H18N2O2 |
|---|---|
分子量 |
190.28 g/mol |
IUPAC 名称 |
tert-butyl 2,2,6,6-tetradeuteriopiperazine-1-carboxylate |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-6-4-10-5-7-11/h10H,4-7H2,1-3H3/i6D2,7D2 |
InChI 键 |
CWXPZXBSDSIRCS-KXGHAPEVSA-N |
手性 SMILES |
[2H]C1(CNCC(N1C(=O)OC(C)(C)C)([2H])[2H])[2H] |
规范 SMILES |
CC(C)(C)OC(=O)N1CCNCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


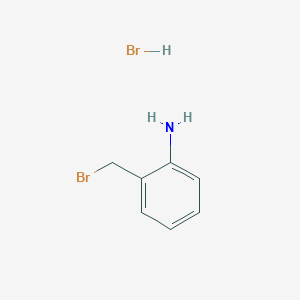
![Methyl 2-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethyl]sulfinylacetate](/img/structure/B13448290.png)



![4-(3-Methoxypropoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13448322.png)
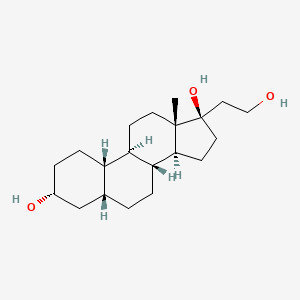


![9-Chloro-9-phosphabicyclo[4.2.1]nonane](/img/structure/B13448337.png)
